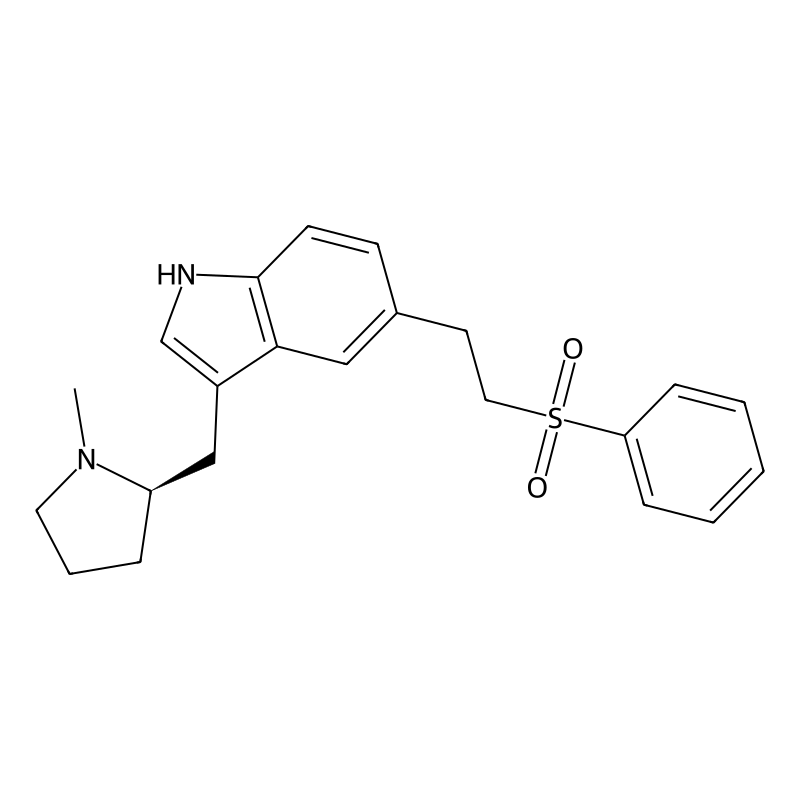

Eletriptan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.18e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Eletriptan is a second-generation, highly lipophilic selective serotonin (5-HT1B/1D) receptor agonist utilized primarily as an active pharmaceutical ingredient (API) in neurological and vascular formulations. From a procurement and material-selection standpoint, Eletriptan is distinguished by its enhanced pharmacokinetic profile, specifically its superior blood-brain barrier penetration and high oral bioavailability compared to first-generation benchmark compounds in the tryptamine class. Its molecular architecture is optimized for rapid gastrointestinal absorption and hepatic clearance via the CYP3A4 pathway, making it a critical precursor for advanced immediate-release solid dosage forms and specialized liquid-filled capsules where rapid onset of action is a strict performance requirement [1].

Substituting Eletriptan with the first-in-class benchmark, sumatriptan, or other early-generation analogs fundamentally compromises formulation efficacy and metabolic safety profiles. Generic substitution fails because sumatriptan possesses significantly lower lipophilicity, resulting in poor oral bioavailability that often necessitates parenteral or nasal administration routes to achieve comparable rapid onset. Furthermore, sumatriptan and several other in-class alternatives are primarily metabolized by monoamine oxidase A (MAO-A); utilizing them in formulations intended for patient populations on MAO inhibitors introduces severe contraindication risks. Eletriptan’s exclusive reliance on the CYP3A4 metabolic pathway and its inherently higher receptor binding affinity mean that substituting it with a generic tryptamine will result in a product with inferior oral absorption, higher required API loading, and an incompatible drug-drug interaction profile [1].

Absolute Oral Bioavailability and Absorption Efficiency

Eletriptan was engineered to overcome the poor oral absorption characteristic of early triptans. Clinical pharmacokinetic profiling demonstrates that Eletriptan achieves an absolute oral bioavailability of approximately 50%, driven by its high lipophilicity. In direct contrast, the benchmark comparator sumatriptan achieves only 14% to 15% oral bioavailability under similar conditions. This substantial increase allows Eletriptan to be effectively formulated into oral solid dosage forms that deliver rapid systemic exposure without the need for complex, non-oral delivery systems[1].

| Evidence Dimension | Absolute Oral Bioavailability |

| Target Compound Data | Eletriptan (~50%) |

| Comparator Or Baseline | Sumatriptan (~14%) |

| Quantified Difference | >3.5-fold increase in oral bioavailability |

| Conditions | Oral administration, standard pharmacokinetic profiling |

Enables the development of highly effective, rapid-onset oral tablets, eliminating the manufacturing complexity and patient burden of injectable or nasal spray formats.

Receptor Binding Affinity at 5-HT1B and 5-HT1D Targets

The molecular structure of Eletriptan confers significantly tighter binding to target serotonin receptors compared to baseline tryptamines. Radioligand binding studies reveal that Eletriptan exhibits a 4-fold higher affinity for the 5-HT1B receptor and an 8-fold higher affinity for the 5-HT1D receptor when directly compared to sumatriptan. This enhanced receptor engagement translates to a more potent pharmacological response per milligram of API, directly impacting dosing strategies and formulation payloads [1].

| Evidence Dimension | Receptor Affinity (Fold difference) |

| Target Compound Data | Eletriptan (4x higher for 5-HT1B; 8x higher for 5-HT1D) |

| Comparator Or Baseline | Sumatriptan (1x baseline) |

| Quantified Difference | 4-fold to 8-fold higher target affinity |

| Conditions | In vitro radioligand binding assays |

Higher receptor affinity allows for lower API loading in the final dosage form while maintaining or exceeding the therapeutic efficacy of benchmark alternatives.

Metabolic Pathway Differentiation (MAO-A Independence)

A critical differentiator for Eletriptan in formulation and clinical safety is its metabolic routing. Eletriptan is metabolized exclusively by the hepatic cytochrome P450 enzyme CYP3A4. Monoamine oxidase A (MAO-A), which is the primary biotransformation enzyme for sumatriptan, rizatriptan, and zolmitriptan, does not participate in Eletriptan's metabolism. This complete shift in metabolic clearance means Eletriptan formulations bypass the severe drug-drug interaction risks associated with MAO inhibitors, though they do require careful management alongside potent CYP3A4 inhibitors [1].

| Evidence Dimension | Primary Metabolic Enzyme |

| Target Compound Data | Eletriptan (100% CYP3A4, 0% MAO-A) |

| Comparator Or Baseline | Sumatriptan (Primarily MAO-A) |

| Quantified Difference | Complete avoidance of MAO-A dependent clearance |

| Conditions | Hepatic metabolism profiling |

Essential for procuring an API suitable for co-administration or use in patient populations where MAO-A inhibitor interactions must be strictly avoided.

Aqueous Solubility and Salt Form Selection for Encapsulation

The physical chemistry of Eletriptan dictates its commercial formulation strategy. While Eletriptan free base has a limited aqueous solubility of 2.5 mg/mL at 20°C, the procurement-standard Eletriptan hydrobromide salt achieves 4.0 mg/mL at 20°C. This specific solubility profile of the hydrobromide salt is critical for manufacturing clear, liquid-filled soft gelatin capsules, as it provides sufficient concentration for bioequivalence without dissolving the gelatin shell—a common failure point with purely aqueous solutions [1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Eletriptan hydrobromide (4.0 mg/mL at 20°C) |

| Comparator Or Baseline | Eletriptan free base (2.5 mg/mL at 20°C) |

| Quantified Difference | 1.6-fold higher baseline solubility |

| Conditions | Aqueous solution at 20°C |

Justifies the procurement of the hydrobromide salt over the free base to ensure compatibility with soft gelatin capsule manufacturing and rapid in vivo dissolution.

High-Bioavailability Oral Solid Dosage Manufacturing

Due to its ~50% oral bioavailability and high lipophilicity, Eletriptan is the preferred API for developing rapid-onset oral tablets. Formulators select this compound over sumatriptan to guarantee rapid CNS penetration and systemic exposure without resorting to parenteral delivery systems [1].

MAO-A Independent Combination Therapy Development

Eletriptan's exclusive reliance on the CYP3A4 metabolic pathway makes it the necessary choice for research and development of combination therapies intended for populations where MAO-A inhibitors are present. It completely bypasses the MAO-A clearance route that restricts the use of first-generation triptans [2].

Liquid-Filled Soft Gelatin Capsule Formulation

The specific 4.0 mg/mL (at 20°C) solubility profile of Eletriptan hydrobromide is leveraged to create water-in-oil microemulsions suitable for soft gelatin capsules. This physical property allows for a concentrated, clear liquid fill that remains stable and does not degrade the gelatin shell, ensuring bioequivalence to standard tablets [3].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.9

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Eletriptan is a medication approved by the U.S. Food and Drug Administration (FDA) to treat acute migraine headaches in adults, with or without aura. Eletriptan was discovered during research on serotonin receptors—the neurotransmitter associated with migraine pathophysiology. Serotonin can induce vasoconstriction of cranial blood vessels, thereby alleviating migraine pain. However, serotonin can also cause adverse effects by affecting different receptors. Eletriptan demonstrated notable affinity and selectivity for the 5-HT(1B/1D/1F) receptors involved in migraines. This drug belongs to a class of medications commonly known as 'triptans,' which are serotonin receptor agonists.

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

N02 - Analgesics

N02C - Antimigraine preparations

N02CC - Selective serotonin (5ht1) agonists

N02CC06 - Eletriptan

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR1D [HSA:3352] [KO:K04153]

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

138 L

Renal cl=3.9 L/h

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Bhambri R, Mardekian J, Liu LZ, Schweizer E, Ramos E. A review of the pharmacoeconomics of eletriptan for the acute treatment of migraine. Int J Gen Med. 2015 Jan 12;8:27-36. doi: 10.2147/IJGM.S73673. eCollection 2015. Review. PubMed PMID: 25624770; PubMed Central PMCID: PMC4296958.

3: Kertesz DP, Trabekin O, Vanetik MS. Headache treatment after electroconvulsive treatment: a single-blinded trial comparator between eletriptan and paracetamol. J ECT. 2015 Jun;31(2):105-9. doi: 10.1097/YCT.0000000000000179. PubMed PMID: 25181019.

4: Dias A, Franco E, Hebert K, Mercedes A. Myocardial infarction after taking eletriptan. Rev Port Cardiol. 2014 Jul-Aug;33(7-8):475.e1-3. doi: 10.1016/j.repc.2014.03.005. Epub 2014 Aug 23. English, Portuguese. PubMed PMID: 25155004.

5: Landy SH, Tepper SJ, Schweizer E, Almas M, Ramos E. Outcome for headache and pain-free nonresponders to treatment of the first attack: a pooled post-hoc analysis of four randomized trials of eletriptan 40 mg. Cephalalgia. 2014 Apr;34(5):376-81. doi: 10.1177/0333102413512035. Epub 2013 Nov 21. PubMed PMID: 24265285.

6: Bhambri R, Martin VT, Abdulsattar Y, Silberstein S, Almas M, Chatterjee A, Ramos E. Comparing the efficacy of eletriptan for migraine in women during menstrual and non-menstrual time periods: a pooled analysis of randomized controlled trials. Headache. 2014 Feb;54(2):343-54. doi: 10.1111/head.12257. Epub 2013 Oct 29. PubMed PMID: 24256184.

7: Almas M, Tepper SJ, Landy S, Schweizer E, Ramos E. Consistency of eletriptan in treating migraine: Results of a randomized, within-patient multiple-dose study. Cephalalgia. 2014 Feb;34(2):126-35. doi: 10.1177/0333102413500726. Epub 2013 Aug 14. PubMed PMID: 23946318.

8: Madasu SB, Vekariya NA, Kiran MN, Gupta B, Islam A, Douglas PS, Babu KR. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide. Beilstein J Org Chem. 2012;8:1400-5. Epub 2012 Aug 30. PubMed PMID: 23019477; PubMed Central PMCID: PMC3458767.

9: Yilmaz H, Kaya M, Ozbek M, Delibasi T. A case of hyperprolactinemia, probably induced by eletriptan. Int J Clin Pharmacol Ther. 2012 Dec;50(12):907-8. doi: 10.5414/CP201744. PubMed PMID: 22943929.

10: Ponnuru VS, Challa BR, Nadendla R. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study. Anal Bioanal Chem. 2011 Nov;401(8):2539-48. doi: 10.1007/s00216-011-5341-4. Epub 2011 Sep 3. PubMed PMID: 21892641.

11: Marcus DA, Bernstein CD, Sullivan EA, Rudy TE. Perimenstrual eletriptan prevents menstrual migraine: an open-label study. Headache. 2010 Apr;50(4):551-62. doi: 10.1111/j.1526-4610.2010.01628.x. Epub 2010 Mar 2. PubMed PMID: 20236337.

12: Derry S, Moore RA, McQuay HJ. Eletriptan for acute migraine headaches in adults. Cochrane Database Syst Rev. 2010;2010(4). pii: CD008490. PubMed PMID: 25267910; PubMed Central PMCID: PMC4176626.

13: Sandrini G, Perrotta A, Tassorelli C, Nappi G. Eletriptan. Expert Opin Drug Metab Toxicol. 2009 Dec;5(12):1587-98. doi: 10.1517/17425250903410226. Review. PubMed PMID: 19929447.

14: Jocić B, Zecević M, Zivanović L, Protić A, Jadranin M, Vajs V. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method. J Pharm Biomed Anal. 2009 Nov 1;50(4):622-9. doi: 10.1016/j.jpba.2009.01.034. Epub 2009 Feb 6. PubMed PMID: 19250786.

15: Ravikumar K, Sridhar B, Krishnan H, Singh AN. Halide salts of antimigraine agents eletriptan and naratriptan. Acta Crystallogr C. 2008 Dec;64(Pt 12):o653-6. doi: 10.1107/S0108270108037621. Epub 2008 Nov 22. PubMed PMID: 19057078.

16: Dodick DW, Lipton RB, Goadsby PJ, Tfelt-Hansen P, Ferrari MD, Diener HC, Almas M, Albert KS, Parsons B. Predictors of migraine headache recurrence: a pooled analysis from the eletriptan database. Headache. 2008 Feb;48(2):184-93. doi: 10.1111/j.1526-4610.2007.00868.x. PubMed PMID: 18234045.

17: Diener HC, Dodick DW, Goadsby PJ, Lipton RB, Almas M, Parsons B. Identification of negative predictors of pain-free response to triptans: analysis of the eletriptan database. Cephalalgia. 2008 Jan;28(1):35-40. Epub 2007 Oct 16. PubMed PMID: 17941878.

18: Nett RB, Tiseo PJ, Almas M, Sikes CR. Patient satisfaction with eletriptan in the acute treatment of migraine in primary care. Int J Clin Pract. 2007 Oct;61(10):1677-85. PubMed PMID: 17877653; PubMed Central PMCID: PMC2040196.

19: Smith LA, Oldman AD, McQuay HJ, Moore RA. WITHDRAWN: Eletriptan for acute migraine. Cochrane Database Syst Rev. 2007 Jul 18;(1):CD003224. Review. PubMed PMID: 17636718.

20: Silberstein SD, Cady RK, Sheftell FD, Almas M, Parsons B, Albert KS. Efficacy of eletriptan in migraine-related functional impairment: functional and work productivity outcomes. Headache. 2007 May;47(5):673-82. PubMed PMID: 17501848.

Explore Compound Types